4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679616
InChI: InChI=1S/C5H9N3O.ClH/c1-2-8-5(9)4(6)3-7-8;/h3,7H,2,6H2,1H3;1H
SMILES:
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

CAS No.:

Cat. No.: VC16679616

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride -

Specification

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
IUPAC Name 4-amino-2-ethyl-1H-pyrazol-3-one;hydrochloride
Standard InChI InChI=1S/C5H9N3O.ClH/c1-2-8-5(9)4(6)3-7-8;/h3,7H,2,6H2,1H3;1H
Standard InChI Key OPAMVCCXSYMVJP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(=CN1)N.Cl

Introduction

Chemical Identity and Structural Properties

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride belongs to the pyrazole class, a family of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s molecular formula is C₅H₁₀ClN₃O, with a molar mass of 163.60 g/mol. Its IUPAC name, 4-amino-2-ethyl-1H-pyrazol-3-one; hydrochloride, reflects the presence of an amino group at position 4, an ethyl substituent at position 2, and a ketone oxygen at position 3, stabilized by hydrochloride salt formation.

Structural Characterization

PropertyValue
Molecular FormulaC₅H₁₀ClN₃O
Molecular Weight163.60 g/mol
IUPAC Name4-amino-2-ethyl-1H-pyrazol-3-one; hydrochloride
Canonical SMILESCCN1C(=O)C(=CN1)N.Cl
InChI KeyOPAMVCCXSYMVJP-UHFFFAOYSA-N
PubChem CID137703097

Synthetic Pathways and Analytical Profiling

While synthetic protocols for 4-amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride remain undisclosed in public literature, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves the reaction of ethyl hydrazinecarboxylate with β-keto esters under acidic conditions, followed by ammonolysis to introduce the amino group and subsequent hydrochloride salt formation. Purification likely employs recrystallization from ethanol or acetone, given the compound’s polar functional groups.

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. The hydrochloride salt’s infrared (IR) spectrum would exhibit stretches for N-H (≈3300 cm⁻¹), C=O (≈1700 cm⁻¹), and aromatic C-N (≈1350 cm⁻¹). Mass spectrometric analysis should show a molecular ion peak at m/z 163.60, with fragmentation patterns indicative of the ethyl and amino substituents.

Future Directions and Translational Challenges

Despite its promise, this compound faces hurdles in drug development. Pharmacokinetic parameters—bioavailability, half-life, and metabolic fate—are wholly uncharacterized. Structural optimization could enhance selectivity; for example, substituting the ethyl group with bulkier alkyl chains might improve target affinity. Collaborative efforts between synthetic chemists and pharmacologists are essential to advance this molecule from bench to clinic.

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